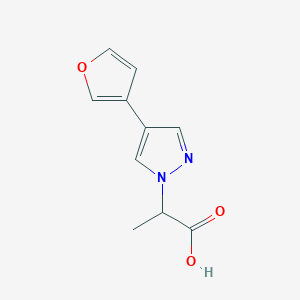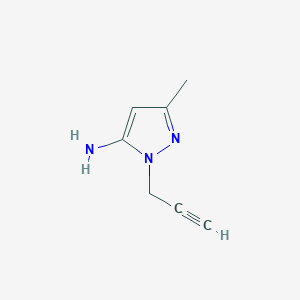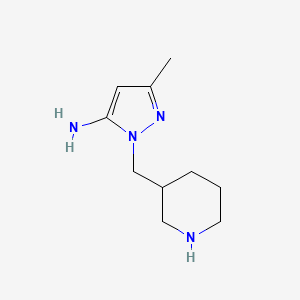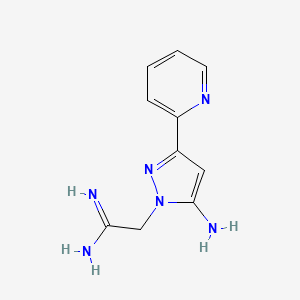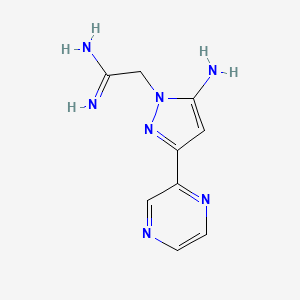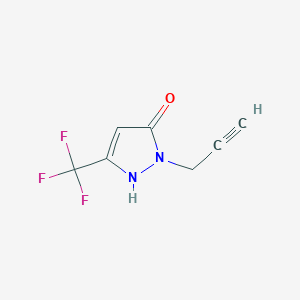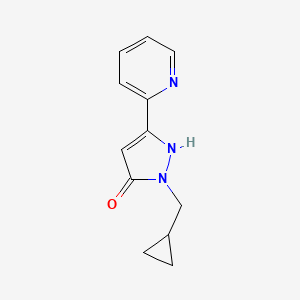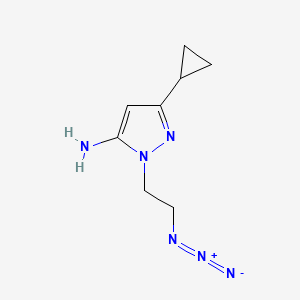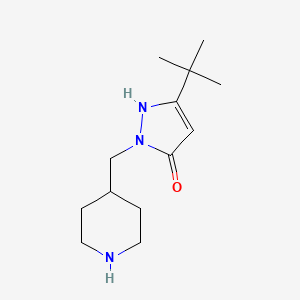
3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol
Overview
Description
The compound “3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring substituted at the 3-position with a tert-butyl group and at the 1-position with a piperidin-4-ylmethyl group .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other compounds present.Scientific Research Applications
Chemical Synthesis and Molecular Structures
- The compound tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, which is closely related to the query compound, was synthesized and structurally characterized, displaying a dihedral angle between the pyrazole and piperidine rings (Richter et al., 2009).
- Hydrogen-bonded chains and aggregates were studied in related pyrazole compounds, indicating potential applications in crystal engineering and molecular interaction studies (Abonía et al., 2007).
- Synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds, was achieved (Kong et al., 2016).
Materials Chemistry and Catalysis
- Investigation into the regioselectivity and reaction media for the synthesis of 1-tert-Butyl-3(5)-trifluoromethyl-1H-pyrazoles reveals insights into chemical reactions and potential applications in materials synthesis (Martins et al., 2012).
- The solvent and co-catalyst dependent reactions involving pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes provide valuable information for the field of catalysis and polymerization (Obuah et al., 2014).
Biological Applications
- Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, incorporating a tert-butyl pyrazolospirolactam core, demonstrates the potential of such compounds in the development of novel inhibitors (Huard et al., 2012).
- The synthesis and fungicidal activity of 5‐Aryl‐1‐(aryloxyacetyl)‐3‐(tert‐butyl or phenyl)‐4‐(1H‐1,2,4‐triazol-1‐yl)‐4,5‐dihydropyrazole compounds show the potential of pyrazole derivatives in agricultural applications (Mao et al., 2013).
Other Applications
- The ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine suggests applications in green chemistry and sustainable synthesis methods (Becerra et al., 2021).
- Mechanoluminescent and efficient white OLEDs utilizing Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates demonstrate the use of such compounds in advanced electronic and display technologies (Huang et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-13(2,3)11-8-12(17)16(15-11)9-10-4-6-14-7-5-10/h8,10,14-15H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKOKIFYSXXKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



